molecular formula C9H9N3O2 B038462 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid CAS No. 123494-73-5

3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid

Cat. No.: B038462
CAS No.: 123494-73-5
M. Wt: 191.19 g/mol
InChI Key: AMKIYJXVMHWITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid is a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research, primarily serving as a key building block for the synthesis of sophisticated kinase inhibitors. Its core structure, featuring the imidazopyridine heterocycle, is a privileged pharmacophore known for its ability to interact with the ATP-binding pocket of various protein kinases. This propanoic acid derivative is particularly useful for researchers designing and developing novel therapeutic agents targeting oncogenic and inflammatory pathways. The carboxylic acid functional group provides a critical synthetic handle, enabling facile conjugation, amide coupling, and further derivatization to create targeted libraries of small molecules. Its research value is underscored by its application in exploring structure-activity relationships (SAR) and optimizing the potency, selectivity, and physicochemical properties of lead compounds. This compound is intended for use in biochemical assays, high-throughput screening, and as a precursor in synthetic organic chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-8(14)4-3-7-11-6-2-1-5-10-9(6)12-7/h1-2,5H,3-4H2,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKIYJXVMHWITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50154022
Record name 3-(2-Imidazo(4,5-b)pyridine)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123494-73-5
Record name 3-(2-Imidazo(4,5-b)pyridine)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123494735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Imidazo(4,5-b)pyridine)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

CDI-Mediated Activation and Malonate Coupling

A prominent method involves carbonyldiimidazole (CDI)-mediated activation of carboxylic acid precursors, followed by coupling with malonate derivatives. In one protocol, 3-(pyridin-2-yl)propanoic acid is treated with CDI in tetrahydrofuran (THF) at 50°C to form an activated intermediate. Subsequent reaction with ethyl potassium malonate in the presence of magnesium chloride and triethylamine yields a malonate-adducted species. Cyclization with 3-aminoindazole under acidic conditions (acetic acid in 1,4-dioxane) completes the imidazo[4,5-b]pyridine core, with the propanoic acid chain retained via the malonate linkage. This method achieves moderate yields (11–42%) after chromatographic purification.

Key Reaction Conditions

  • Solvent: THF or 1,4-dioxane

  • Temperature: 50–90°C

  • Catalysts: Triethylamine, magnesium chloride

  • Yield Optimization: Stepwise purification via silica gel chromatography or preparative HPLC.

Cyclocondensation of Aminoguanidine with Succinic Anhydride

An alternative route begins with cyclocondensation of aminoguanidine hydrochloride and succinic anhydride to form a triazolopyrimidine intermediate. Reaction with acetylacetone in ethanol under acidic conditions generates a carboxylic acid precursor, which undergoes cyclization with 3-aminoindazole to yield the imidazo[4,5-b]pyridine scaffold. Chlorination with phosphorus oxychloride (POCl₃) and subsequent functionalization introduces substituents while preserving the propanoic acid moiety.

Critical Parameters

  • Cyclization Agent: Acetic acid

  • Functionalization: POCl₃ for chlorination at 80–100°C

  • Yield Range: 34–68% over two steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF and DMSO enhance CDI activation kinetics but require careful temperature control to avoid side reactions. For instance, DMSO improves malonate coupling yields but poses risks when used with sodium hydride due to exothermic decomposition. Optimal temperatures for CDI-mediated steps range between 50–60°C, balancing activation energy and thermal stability.

Catalytic Additives

Magnesium chloride acts as a Lewis acid to stabilize enolate intermediates during malonate coupling, increasing regioselectivity. Triethylamine neutralizes HCl byproducts, preventing protonation of nucleophilic amines. In Suzuki–Miyaura cross-coupling steps, palladium catalysts (e.g., Pd(dppf)Cl₂) enable aryl–boron bond formation, though yields remain modest (34%).

Analytical Characterization

Spectroscopic Techniques

1H NMR

  • Imidazo Ring Protons: δ 7.5–8.5 ppm (aromatic)

  • Propanoic Acid Chain: δ 2.5–3.5 ppm (methylene), δ 12.1 ppm (carboxylic acid, broad).

13C NMR

  • Carbonyl Carbons: δ 170–175 ppm

  • Imidazo Carbons: δ 140–160 ppm (sp² hybridized).

High-Resolution Mass Spectrometry (HR-MS)

  • Molecular Ion: m/z 245.0912 [M+H]⁺ (calculated for C₁₁H₁₂N₄O₂)

  • Fragmentation: Loss of CO₂ (m/z 201.0764) confirms carboxylic acid group.

Chromatographic Purity Assessment

Reversed-phase HPLC (C18 column, methanol/water gradient) confirms ≥95% purity for final products. UV detection at 215 nm identifies residual solvents or byproducts.

Comparative Analysis of Synthetic Methods

Method Key Reagents Solvent Temperature Yield
CDI-Mediated ActivationCDI, ethyl malonateTHF50°C42%
CyclocondensationAminoguanidine, POCl₃1,4-Dioxane90°C68%
Suzuki–Miyaura CouplingPd(dppf)Cl₂, trimethylboroxineDioxane100°C34%

Chemical Reactions Analysis

Types of Reactions: 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or alkylating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Preliminary studies have indicated that 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid exhibits antimicrobial properties. Research has shown its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents .
  • Anticancer Potential : The compound has been evaluated for its anticancer activity. A series of derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. Results indicated promising activity against specific cancer cell lines, suggesting that further development could lead to novel anticancer therapies .
  • Kv7 Channel Modulation : Recent patents describe compounds structurally related to this compound as activators of Kv7 channels (potassium channels). These channels play a crucial role in various physiological processes, and their modulation could lead to treatments for neurological disorders .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological targets. These studies are essential for understanding:

  • Pharmacodynamics : The effects of the compound on biological systems.
  • Pharmacokinetics : The absorption, distribution, metabolism, and excretion profiles.

Understanding these interactions is crucial for determining the compound's viability as a drug candidate.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Pseudomonas aeruginosa. The compound was tested using standard microbiological techniques to assess minimum inhibitory concentrations (MIC), revealing promising results that warrant further exploration into its mechanism of action.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives of the compound were synthesized and tested against various cancer cell lines. The results indicated that certain analogs exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting potential as lead compounds for further development.

Mechanism of Action

The mechanism of action of 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole and pyridine rings can coordinate with metal ions or interact with biological macromolecules, influencing various biochemical pathways. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations in the Imidazo[4,5-b]pyridine Core

a) Substituent Position and Functional Groups
  • Target Compound: The propanoic acid group is attached at position 2 of the imidazo[4,5-b]pyridine core, enabling hydrogen bonding and ionic interactions (e.g., with enzymes or receptors) .
  • 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine (): Substitution at position 3 with a propargyl group introduces alkyne reactivity, while a bromine at position 6 enhances electrophilicity.
  • N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid () : A succinamic acid substituent at position 5 adds a larger, flexible amide chain, likely improving binding affinity (-8.9 kcal/mol) but reducing solubility compared to the target’s compact carboxylic acid .
b) Heterocyclic Modifications

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
3-(1H-Imidazo[4,5-b]pyridin-2-yl)propanoic acid C9H9N3O2 191.19 Propanoic acid High polarity, acidic (pKa ~4.7)
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine C13H9BrN4O 333.14 Bromine, propargyl, furan Lipophilic, reactive alkyne
N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid C12H12N4O4 276.25 Succinamic acid Moderate solubility, amide H-bonding
3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid C22H23N5O2 397.45 Benzazepine, pyrimidine High molecular weight, complex binding

Key Research Findings

Substituent Flexibility: The propanoic acid group in the target compound offers a balance between solubility and target engagement, whereas bulkier groups (e.g., succinamic acid) may enhance affinity at the expense of bioavailability .

Core Modifications : Replacing the imidazopyridine core with thiazole () or pyrimidine () shifts activity profiles, underscoring the core’s role in target specificity .

Biological Activity

3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid, also known by its CAS number 123494-73-5, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H9N3O2
  • Molecular Weight : 191.19 g/mol
  • IUPAC Name : 3-(3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid dihydrochloride
  • CAS Number : 123494-73-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its role as an inhibitor in several biochemical pathways.

Pharmacological Effects

  • c-Met Inhibition : The compound has been shown to inhibit the mesenchymal–epithelial transition factor (c-Met) protein kinase, which is crucial in cancer progression and metastasis. This inhibition suggests potential applications in cancer therapy, particularly for non-small cell lung cancer (NSCLC) and other malignancies where c-Met is overexpressed .
  • GABA Modulation : Preliminary studies indicate that derivatives of this compound may exhibit allosteric modulation of GABA receptors, which could have implications for neurological disorders .
  • Anticancer Activity : Recent research has demonstrated that compounds with similar structures exhibit significant anticancer properties against various cell lines including A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma). The structure-dependent activity suggests that modifications to the imidazo-pyridine core can enhance potency against specific cancer types .

Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of imidazo[4,5-b]pyridine derivatives highlighted that compounds similar to this compound significantly reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001). The study emphasized the need for further exploration of structure-activity relationships to optimize efficacy against different cancer types .

Study 2: c-Met Inhibition Mechanism

In a comparative analysis of various c-Met inhibitors, it was found that the imidazo[4,5-b]pyridine scaffold provided a favorable pharmacokinetic profile and potent inhibition at low micromolar concentrations (IC50 = 0.005 µM). This positions this compound as a promising candidate for further development in targeted cancer therapies .

Data Tables

PropertyValue
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
CAS Number123494-73-5
Anticancer Activity (Caco-2)Decreased viability by 39.8% (p < 0.001)
c-Met Inhibition IC500.005 µM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a one-pot protocol using substituted anilines, aromatic aldehydes, and sodium dithionite under controlled temperatures (80–100°C) in DMSO yields imidazo[4,5-b]pyridine derivatives . Precursors like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile can be used to generate derivatives through reactions with arylidenemalononitriles . Key parameters include solvent choice (e.g., DMSO for solubility), temperature optimization, and stoichiometric ratios of reagents.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Structural confirmation requires:

  • 1H NMR and IR spectroscopy to identify functional groups (e.g., carboxylic acid protons at δ ~12 ppm) and hydrogen bonding .
  • Mass spectrometry for molecular ion verification.
  • Single-crystal X-ray diffraction to resolve the 3D lattice structure, particularly for derivatives like 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, which reveals intermolecular interactions critical for stability .

Advanced Research Questions

Q. How can density functional theory (DFT) studies optimize synthesis and predict electronic properties?

  • Methodological Answer : DFT calculations at the B3LYP/6-31G(d) level can model reaction pathways, such as the cyclization of acrylonitrile derivatives, to predict regioselectivity and transition states. These studies also compute HOMO-LUMO gaps to assess electronic properties relevant to biological activity . For example, DFT-derived charge distribution maps explain nucleophilic attack sites during synthesis .

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?

  • Methodological Answer : Systematic substitution at the pyridine or imidazole rings (e.g., introducing halogens, alkynes, or aryl groups) followed by cytotoxicity assays (e.g., IC50 measurements against cancer cell lines) reveals SAR trends. For instance, alkynyl groups enhance DNA intercalation potential, while bulky substituents may reduce membrane permeability . Dose-response curves and molecular docking (e.g., using Autodock Vina) further correlate structural features with target binding .

Q. What strategies resolve contradictions in synthetic yield data across different methods?

  • Methodological Answer : Contradictions often arise from varying reaction conditions. For example:

  • Catalyst effects : Pd-based catalysts vs. organocatalysts may alter yields by 20–30% .
  • Solvent polarity : DMSO vs. DMF can influence cyclization efficiency .
    A factorial design experiment (e.g., varying temperature, solvent, and catalyst simultaneously) identifies dominant variables. Statistical tools like ANOVA validate significance .

Q. How to design experiments to assess enzyme inhibition mechanisms involving this compound?

  • Methodological Answer :

  • Enzyme kinetics : Use Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/uncompetitive). For example, monitor NADPH depletion in dehydrogenase assays .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters (ΔG, ΔH) for interactions with target enzymes .
  • Mutagenesis studies : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical residues for inhibition .

Q. What mechanistic insights explain cyclocondensation reactions during synthesis?

  • Methodological Answer : Cyclocondensation proceeds via:

  • Step 1 : Nucleophilic attack by the amine group of 3-nitro-N-aryl pyridin-2-amines on the aldehyde carbonyl, forming a Schiff base .
  • Step 2 : Sodium dithionite-mediated reduction of the nitro group to an amine, triggering intramolecular cyclization .
  • Step 3 : Aromatization via dehydration, stabilized by electron-withdrawing substituents. Mechanistic probes like deuterium labeling or trapping intermediates (e.g., with TEMPO) validate this pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.